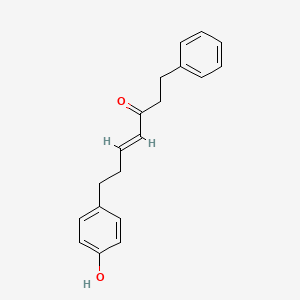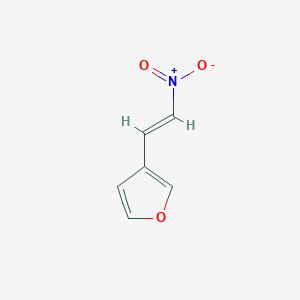
(E)-3-(2-nitrovinyl)furan
Overview
Description
“(E)-3-(2-nitrovinyl)furan” is a chemical compound with the CAS number 122016-40-4 . It is also known by its molecular formula, C6H5NO3 .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-nitrovinyl)furan” is based on its molecular formula, C6H5NO3 . The exact structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
“(E)-3-(2-nitrovinyl)furan” has a molar mass of 139.11 and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 100-102 °C, and its predicted boiling point is 230.9±15.0 °C .Scientific Research Applications
Enhancement of Antibiotic Efficacy : (E)-3-(2-nitrovinyl)furan has been found to enhance the effectiveness of certain antibiotics against bacteria such as Escherichia coli. It exhibits synergistic interactions with antibiotics like amoxicillin and ciprofloxacin, potentially by increasing the generation of reactive oxygen species and oxidative stress in bacterial cells (Ajiboye, 2018).
Oxidative Stress Induction in Bacteria : Research has shown that (E)-3-(2-nitrovinyl)furan induces oxidative stress in bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This is evident from elevated levels of superoxide anion radicals and nitric oxides, along with increased antioxidant enzyme activities (Ajiboye et al., 2016).
Antibacterial Activity and Chemical Stability : The compound has been found to be effective against a range of bacteria, including Gram-positive and Gram-negative strains. Additionally, its chemical stability can be improved through the formation of inclusion complexes with cyclodextrins, which has implications for pharmaceutical formulations (Ruz et al., 2012).
Toxicity in Mammalian Cells : Studies have also explored the toxic effects of (E)-3-(2-nitrovinyl)furan on mammalian cells. For example, it has been shown to promote the oxidation of cellular proteins, lipids, and DNA in the liver and kidney of male rats, indicating its potential toxicity (Ajiboye et al., 2015).
Anticoccidial Activity : A QSAR study identified (E)-3-(2-nitrovinyl)furan as a promising drug for the treatment of coccidiosis, a parasitic disease in poultry. This indicates its potential application in veterinary medicine (González-Díaz et al., 2007).
properties
IUPAC Name |
3-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXKFWNFUMXOD-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878873 | |
| Record name | 3-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-nitrovinyl)furan | |
CAS RN |
53916-74-8 | |
| Record name | 3-(B-NITROVINYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7947224.png)
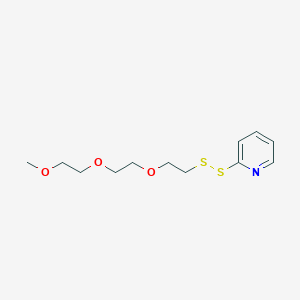
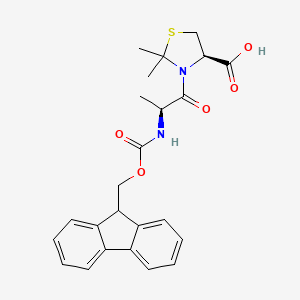
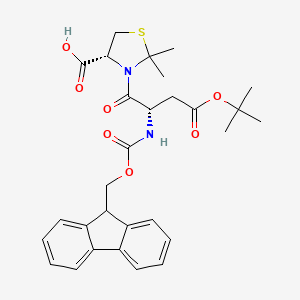
![9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-(2-methoxyethylamino)-2-oxoethoxy]phenyl]methyl]carbamate;methane](/img/structure/B7947263.png)
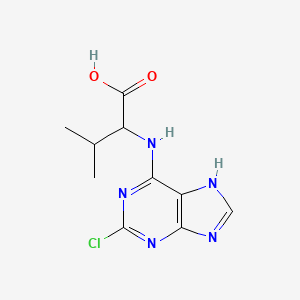
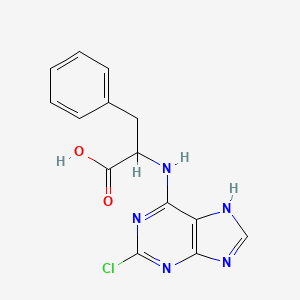
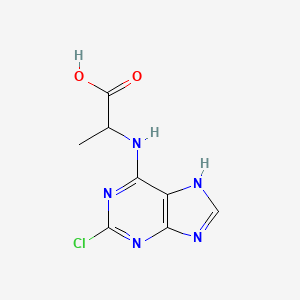

![(3S,4S,5S,7S)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol](/img/structure/B7947292.png)
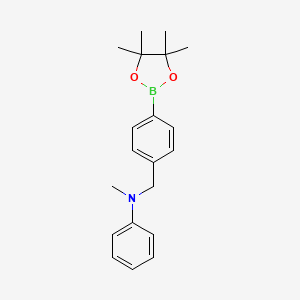
![2-hydroxy-2-oxoacetate;hydroxy-[(1S)-1-phenylethyl]azanium](/img/structure/B7947297.png)

